

A Comparative Guide to the Structure-Activity Relationship of Benzothiazole Analogues

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Compound of Interest

Compound Name: *2-(4-Chlorophenyl)benzothiazole*

Cat. No.: *B1219517*

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For Researchers, Scientists, and Drug Development Professionals

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1][2] The structural versatility of the benzothiazole nucleus allows for a wide range of chemical modifications, leading to analogues with diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects.[3][4][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various benzothiazole analogues, supported by quantitative data and detailed experimental protocols.

I. Anticancer Activity of Benzothiazole Analogues

Benzothiazole derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often involving the inhibition of protein kinases, such as VEGFR-2, and induction of apoptosis.[3][4] The antiproliferative effects of these compounds have been evaluated against a variety of cancer cell lines.

The following table summarizes the *in vitro* anticancer activity (IC₅₀ values) of representative benzothiazole analogues against different human cancer cell lines. The data highlights how substitutions on the benzothiazole core and its appended moieties influence cytotoxic potency.

Compound ID	Benzothiazole Substitution	Other Key Moieties	Cancer Cell Line	IC50 (μM)	Reference
4a	6-nitro	Thiazolidine-2,4-dione, p-fluoro-benzylidene	HCT-116 (Colon)	5.61	[3]
HEPG-2 (Liver)		7.92	[3]		
MCF-7 (Breast)		3.84	[3]		
4e	6-nitro	Thiazolidine-2,4-dione, benzylidene	MCF-7 (Breast)	6.11	[3]
8a	6-nitro	Cyanothiouracil, p-fluoro-benzylidene	MCF-7 (Breast)	10.86	[3]
12	Indole hydrazine carboxamide	4-chlorobenzyl	HT29 (Colon)	0.015	[4]
H460 (Lung)		0.28	[4]		
A549 (Lung)		1.53	[4]		
MDA-MB-231 (Breast)		0.68	[4]		
41	Methoxybenzamide	-	A549 (Lung)	1.1 - 8.8	[4]
42	Chloromethyl benzamide	-	A549 (Lung)	1.1 - 8.8	[4]
66	Naphthalimide	-	HT29 (Colon)	3.72 ± 0.3	[4]

A549 (Lung)	4.074 ± 0.3	[4]			
MCF-7 (Breast)	7.91 ± 0.4	[4]			
67	Naphthalimid e	-	HT29 (Colon)	3.47 ± 0.2	[4]
A549 (Lung)	3.89 ± 0.3	[4]			
MCF-7 (Breast)	5.08 ± 0.3	[4]			
B7	-	N-(3,4,5- trimethoxybe nzyl)	A549 (Lung)	-	[6]

Key SAR Insights for Anticancer Activity:

- The presence of a 6-nitro group on the benzothiazole ring appears to enhance anticancer activity, as seen in compounds 4a, 4e, and 8a.[3]
- Electron-withdrawing groups, such as a p-fluoro substituent on the benzylidene ring, can contribute to increased potency (compound 4a).[3]
- The nature of the heterocyclic moiety linked to the benzothiazole is crucial; for instance, thiazolidine-2,4-dione derivatives (e.g., 4a) showed greater potency than cyanothiouracil derivatives (e.g., 8a).[3]
- Indole-based hydrazine carboxamide benzothiazole derivatives, particularly with electron-withdrawing groups on the benzyl ring, have demonstrated potent antitumor activity (compound 12).[4]
- Naphthalimide-benzothiazole hybrids also exhibit significant cytotoxicity (compounds 66 and 67).[4]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[1][7][8]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[7]

Procedure:

- **Cell Seeding:** Harvest cancer cells and seed them into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 μ L of complete culture medium.[1] Include wells with medium only as a blank control. Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[9]
- **Compound Treatment:** Prepare serial dilutions of the benzothiazole analogues in culture medium.[9] After overnight incubation, replace the old medium with fresh medium containing the desired concentrations of the test compounds. Incubate for a specified period (e.g., 72 hours).[9]
- **MTT Addition:** Following the treatment period, add 10-50 μ L of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C, protected from light.[1]
- **Formazan Solubilization:** For adherent cells, carefully aspirate the medium containing MTT and add 100-150 μ L of a solubilizing agent (e.g., DMSO, isopropanol) to each well.[1][7] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[1]
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[1][7]
- **Data Analysis:** Calculate the percentage of cell viability for each treatment group compared to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[10]

II. Antimicrobial Activity of Benzothiazole Analogues

Benzothiazole derivatives are a versatile class of compounds exhibiting a broad spectrum of activity against various microbial pathogens, including Gram-positive and Gram-negative

bacteria, as well as fungi.[\[2\]](#)[\[11\]](#)

The following table presents the minimum inhibitory concentration (MIC) values for selected benzothiazole analogues against different microbial strains. A lower MIC value indicates greater antimicrobial potency.

Compound ID	Key Substituents	Microbial Strain	MIC (µg/mL)	Reference
3e	Dialkyne substituted, triazole linked	Staphylococcus aureus	3.12	[2]
Enterococcus faecalis	3.12	[2]		
Salmonella typhi	3.12	[2]		
Escherichia coli	3.12	[2]		
Klebsiella pneumoniae	3.12	[2]		
Pseudomonas aeruginosa	3.12	[2]		
3n	Dialkyne substituted, triazole linked	Candida tropicalis	1.56	[2]
Candida albicans	1.56	[2]		
Candida krusei	12.5	[2]		
Cryptococcus neoformans	12.5	[2]		
Aspergillus niger	1.56	[2]		
Aspergillus fumigatus	1.56	[2]		
6	Pyrido[2,1-b]benzo[d]thiazole derivative	Candida albicans	125	[11]

8	6-Ad- benzothiazole- based thiazolidinone	Non-resistant bacterial strains	0.20-0.30	[12]
7f, 7p	1,2,3-triazole with a nitro group	Various bacterial strains	- (Enhanced activity noted)	[13]
14b, 16a	-	Four different bacterial strains	- (Active)	[14]

Key SAR Insights for Antimicrobial Activity:

- The introduction of a triazole ring via click chemistry to a dialkyne-substituted 2-aminobenzothiazole has yielded compounds with potent antibacterial and antifungal activities (3e and 3n).[2]
- For antibacterial activity, compound 3e was found to be twice as active as the standard drug ciprofloxacin against several bacterial strains.[2]
- For antifungal activity, compound 3n demonstrated high potency, particularly against *Candida* and *Aspergillus* species.[2]
- The presence of electron-withdrawing groups, such as a nitro group, on the benzene ring of 1,2,3-triazole-containing benzothiazoles generally leads to increased antibacterial activity. [13]

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15][16][17][18]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[15]

Procedure:

- Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the benzothiazole analogue.[18] Perform two-fold serial dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[15][16]
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a pure overnight culture, adjusting the turbidity to a 0.5 McFarland standard.[17] Dilute this suspension to the final required concentration.
- Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized inoculum.[15] Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[15]
- Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C) for a specified duration (e.g., 18-24 hours).[19]
- MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[15]

III. Neuroprotective Activity of Benzothiazole Analogues

Benzothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5][20] Their mechanisms of action can include antioxidant effects, modulation of enzyme activity, and interaction with various receptors in the central nervous system.[21][22]

Key SAR Insights for Neuroprotective Activity:

- Amidine 4H-3,1-benzothiazine derivatives have been shown to reduce glutamate and LDH release in an in vitro model of ischemia/reperfusion, suggesting neuroprotective effects.[5]
- Certain benzothiazole analogues can limit the formation of reactive oxygen species (ROS) in neuronal preparations, highlighting their antioxidant potential.[5]
- Some derivatives have demonstrated the ability to inhibit neuronal voltage-dependent Na⁺ and Ca²⁺ channels, a mechanism relevant to neuroprotection.[5]

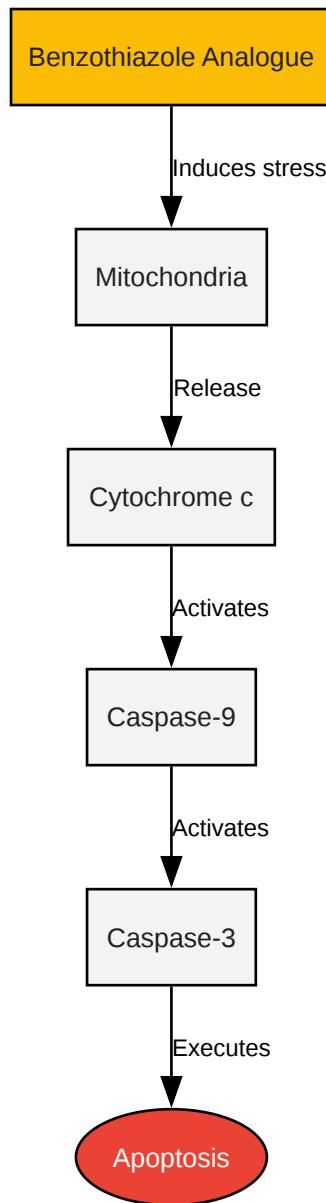
- Benzothiazole-hydrazone derivatives have been identified as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration.[22]

Assessing the neuroprotective potential of benzothiazole analogues often involves a multi-step process using *in vitro* cell-based models.[23][24]

- Toxicity Assessment: Initially, the potential dose-dependent toxicity of the benzothiazole compounds is evaluated in neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures using cell viability assays like the MTT assay.[23][24]
- Induction of Neuronal Stress: Non-toxic concentrations of the compounds are then tested for their ability to protect neuronal cells from a specific insult. This can include:
 - Oxidative stress: Induced by agents like hydrogen peroxide (H_2O_2) or 6-hydroxydopamine (6-OHDA).[23]
 - Excitotoxicity: Induced by high concentrations of glutamate.[5]
 - Ischemia/Reperfusion model: Simulated by oxygen-glucose deprivation and reoxygenation (OGD/R).[5]
- Evaluation of Neuroprotection: The neuroprotective effects are quantified by measuring various endpoints, such as:
 - Cell viability: Using assays like MTT or LDH release.[23]
 - Apoptosis: Assessed by methods like flow cytometry.[21]
 - ROS levels: Measured using fluorescent probes.[5]
 - Enzyme activity: For example, measuring the activity of antioxidant enzymes like catalase or target enzymes like MAO-B.[21][22]
 - Neurite outgrowth: Assessed through immunocytochemistry and microscopy.[25]

Visualizations Signaling Pathway

Simplified Apoptotic Pathway Targeted by Anticancer Benzothiazoles

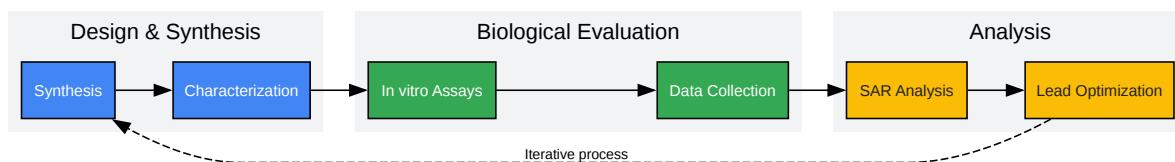


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Caption: A simplified diagram of the intrinsic apoptotic pathway that can be activated by anticancer benzothiazole analogues.

Experimental Workflow

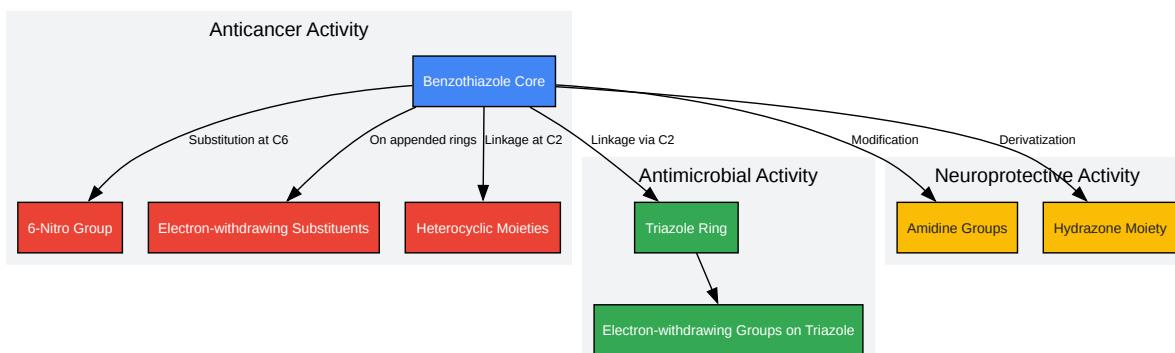
General Workflow for SAR Studies

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Caption: A typical experimental workflow for the structure-activity relationship (SAR) studies of benzothiazole analogues.

Logical Relationships in SAR

Key SAR Findings for Benzothiazole Analogues

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Caption: A summary of key structural features of benzothiazole analogues that influence their biological activities.

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